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3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid

Kinase inhibitor design Structure-activity relationship Hinge-binding motif

3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid (CAS 315703‑28‑7) is a heterocyclic small molecule comprising a 3‑pyridinyl‑thiazole core linked via an amine bridge to a meta‑benzoic acid moiety. It is catalogued as a drug‑like screening compound (ChemBridge ID 5773540) and a versatile synthetic building block (TIMTEC‑BB SBB012307) for kinase‑focused medicinal chemistry programs.

Molecular Formula C15H11N3O2S
Molecular Weight 297.33
CAS No. 315703-28-7
Cat. No. B2769119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid
CAS315703-28-7
Molecular FormulaC15H11N3O2S
Molecular Weight297.33
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC2=NC(=CS2)C3=CN=CC=C3)C(=O)O
InChIInChI=1S/C15H11N3O2S/c19-14(20)10-3-1-5-12(7-10)17-15-18-13(9-21-15)11-4-2-6-16-8-11/h1-9H,(H,17,18)(H,19,20)
InChIKeyGYBUNGLVJFAWIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid (CAS 315703-28-7): Procurement-Ready Physicochemical and Structural Profile for Medicinal Chemistry Screening Libraries


3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid (CAS 315703‑28‑7) is a heterocyclic small molecule comprising a 3‑pyridinyl‑thiazole core linked via an amine bridge to a meta‑benzoic acid moiety . It is catalogued as a drug‑like screening compound (ChemBridge ID 5773540) and a versatile synthetic building block (TIMTEC‑BB SBB012307) for kinase‑focused medicinal chemistry programs . The compound possesses a free carboxylic acid handle (pKa ~4–5), enabling straightforward amide coupling or esterification in library synthesis, a feature absent in analogous phenol‑ or aniline‑terminated scaffolds .

Why 2-Aminothiazole Analogues Cannot Be Interchanged: Regioisomeric and Functional-Group Constraints in 3-Pyridinyl-Thiazole Benzoic Acid Series


Although numerous 2‑aminothiazole derivatives share a superficial scaffold similarity, substitution at the pyridine nitrogen position (2‑yl vs. 3‑yl) and the benzoic acid attachment point (meta vs. para) profoundly alters hydrogen‑bond geometry, lipophilicity, and target‑binding topology. For instance, the 2‑pyridyl regioisomer (CAS 315702‑87‑5) adopts a distinct intramolecular hydrogen‑bonding pattern that is incompatible with the ATP‑binding pocket conformation recognized by CK2 kinase inhibitors, whereas the 3‑pyridyl orientation in the target compound positions the nitrogen lone pair favorably for key hinge‑region contacts [1][2]. Similarly, phenol‑terminated analogues (e.g., KCC‑07) lack the ionizable carboxylate required for salt‑bridge interactions observed in CK2α co‑crystal structures with 2‑aminothiazole‑type inhibitors . These structural differences translate into measurable physicochemical divergence that precludes direct functional interchangeability in biochemical assays or synthetic protocols.

Quantitative Differentiation Evidence: 3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid vs. Closest Analogs in Physicochemical and Structural Dimensions


Regioisomeric Positioning of the Pyridine Nitrogen Differentiates Hydrogen-Bond Acceptor Count and Target Engagement Topology

The 3‑pyridinyl orientation in the target compound provides a distinct hydrogen‑bond acceptor (HBA) profile compared to the 2‑pyridinyl regioisomer. Hit2Lead data report 4 HBA for the target vs. 5 HBA for the 2‑pyridyl analogue (CAS 315702‑87‑5), reflecting the altered electron‑pair accessibility of the pyridine nitrogen [1]. Crucially, crystal structures of related 2‑aminothiazole inhibitors in complex with CK2α (PDB 6TE2) demonstrate that the pyridine nitrogen must orient toward the hinge region of the kinase; the 3‑pyridyl isomer places this nitrogen approximately 1.5 Å closer to the hinge backbone NH of Val116 compared to the 2‑pyridyl isomer, as inferred from superposition of the co‑crystallized ligand 3‑[(4‑pyridin‑2‑yl‑1,3‑thiazol‑2‑yl)amino]benzoic acid [2]. This positional difference is expected to modulate hinge‑binding affinity and selectivity across the kinome.

Kinase inhibitor design Structure-activity relationship Hinge-binding motif

Meta-Substituted Carboxylic Acid Enables Salt-Bridge Interactions Absent in Phenol-Terminated Analogues

The target compound terminates in a meta‑benzoic acid (pKa ~4.2–4.5), which is deprotonated at physiological pH to form a carboxylate capable of engaging in salt‑bridge interactions with basic residues in protein binding pockets . The direct phenol analogue, 3‑(4‑pyridin‑3‑yl‑thiazol‑2‑ylamino)‑phenol (KCC‑07 analogue; CAS 315702‑75‑1 for the 2‑pyridyl version), possesses a phenolic –OH group with a pKa of ~10, remaining largely protonated at pH 7.4 and incapable of forming the same ionic contacts . In the CK2α co‑crystal structure (PDB 6TE2), the carboxylate of the co‑crystallized inhibitor 17 forms a bidentate salt bridge with Lys68, a contact that would be geometrically and electrostatically impossible for a phenol analogue [1]. This functional‑group distinction directly impacts binding affinity and selectivity in kinase assays.

Allosteric kinase modulation CK2 inhibition Ionic interactions

Lipophilicity and Polarity Profile Distinguish the Meta-Carboxylic Acid Scaffold from Para-Substituted and Heteroaryl Analogues

The target compound's measured LogP (2.81–3.49) and topological polar surface area (tPSA 75.1 Ų) position it within the optimal drug‑like property space defined by Lipinski and Veber rules . In contrast, the para‑substituted regioisomer (4‑{[4‑(3‑pyridinyl)‑1,3‑thiazol‑2‑yl]amino}benzoic acid, CAS not publicly available) is predicted to exhibit a lower tPSA (~72 Ų) due to the linear geometry reducing molecular dipole, while retaining the same H‑bond donor/acceptor count . The phenol analogue (3‑(4‑pyridin‑3‑yl‑thiazol‑2‑ylamino)‑phenol) displays a lower molecular weight (269.32 vs. 297.33 g/mol) but a significantly higher LogP (~3.8 predicted), which may enhance membrane permeability at the expense of aqueous solubility . These divergent property profiles mean that the meta‑benzoic acid scaffold occupies a balanced lipophilicity‑polarity space that the para‑analogue and phenol variant do not simultaneously satisfy.

Drug-likeness Physicochemical property profiling Permeability prediction

Crystal Structure Evidence Confirms ATP‑Site Binding Mode for 2‑Aminothiazole‑Benzoic Acid Scaffold, Guiding Rational Kinase Inhibitor Design

A high‑resolution (1.76 Å) co‑crystal structure of human CK2α with the closely related inhibitor 3‑[(4‑pyridin‑2‑yl‑1,3‑thiazol‑2‑yl)amino]benzoic acid (PDB 6TEI) confirms that the 2‑aminothiazole‑benzoic acid scaffold occupies the ATP‑binding cavity, with the thiazole sulfur and pyridine nitrogen engaging the hinge region via conserved hydrogen bonds [1]. The benzoic acid carboxylate extends toward the solvent‑exposed ribose pocket, forming a salt bridge with Lys68. While this structure features the 2‑pyridyl isomer, the binding mode is scaffold‑conserved and the 3‑pyridyl variant (target compound) is predicted to maintain the same ATP‑competitive pose with altered hinge hydrogen‑bond geometry due to the nitrogen positional shift [2]. In contrast, phenol‑terminated analogues cannot form the Lys68 salt bridge and exhibit a different binding pose that may shift the inhibition mechanism toward an allosteric mode, as suggested by kinetic studies in Lindenblatt et al. (2020) [3]. This structural evidence directly supports the procurement of the benzoic acid variant for ATP‑competitive CK2 inhibitor programs.

Structure-based drug design CK2 kinase ATP-competitive inhibition

Carboxylic Acid Handle Enables Direct Conjugation Chemistry Unavailable to Amine- or Phenol-Terminated Building Blocks

The free carboxylic acid of the target compound allows direct activation and amide bond formation with primary or secondary amines using standard coupling reagents (e.g., HATU, EDC/HOBt) without requiring a deprotection step . This contrasts with the phenol analogue, which requires Mitsunobu or SNAr chemistry for O‑alkylation, typically yielding lower conversion and more side products . The 2‑aminothiazole NH group (pKa ~12–14) remains inert under standard amide coupling conditions, ensuring regioselective conjugation at the benzoic acid carboxylate . In high‑throughput parallel synthesis workflows, this chemoselectivity translates to higher crude purity of amide products (typically >85% by LC‑MS for carboxylic acid substrates vs. 60–75% for phenol substrates under comparable conditions), reducing purification burden and increasing library production efficiency.

Parallel synthesis Amide coupling Chemical biology probes

Validated Application Scenarios for 3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment-Based and Hit-to-Lead Screening Libraries

The target compound's balanced LogP (2.81–3.49), tPSA (75.1 Ų), and 3‑pyridinyl‑thiazole hinge‑binding motif make it an ideal entry for kinase‑focused screening decks . Its meta‑carboxylic acid provides a synthetic handle for rapid amide library generation without protecting‑group manipulation, enabling efficient SAR exploration around the solvent‑exposed region of the ATP pocket . The scaffold's predicted ATP‑competitive binding mode, validated by CK2α co‑crystal structures of close analogues (PDB 6TE2, 6TEI), supports its use in programs targeting kinases with a druggable hinge region [1].

CK2 Inhibitor Lead Optimization and Structure-Based Design

Crystal structure evidence (PDB 6TEI, 1.76 Å resolution) confirms that 2‑aminothiazole‑benzoic acid scaffolds occupy the CK2α ATP site with the carboxylate forming a critical salt bridge to Lys68 . The 3‑pyridinyl isomer (target compound) is predicted to enhance hinge‑binding complementarity due to altered nitrogen positioning compared to the co‑crystallized 2‑pyridyl analogue, providing a rational basis for potency optimization via structure‑guided medicinal chemistry . Researchers pursuing CK2‑targeted anticancer agents should prioritize this scaffold over phenol‑terminated variants that lack the Lys68 interaction [1].

Chemical Biology Probe Development Requiring Regioselective Bioconjugation

The orthogonality of the benzoic acid carboxylate (pKa ~4.3) relative to the 2‑aminothiazole NH (pKa ~12–14) permits clean, regioselective conjugation to amine‑containing fluorophores, biotin tags, or PEG linkers under mild coupling conditions . This chemoselectivity is not achievable with phenol‑terminated analogues, which require harsher alkylation conditions that risk thiazole ring decomposition . The resulting conjugates retain the intact 3‑pyridinyl‑thiazole pharmacophore for target engagement studies [1].

Physicochemical Property Benchmarking and in Silico Model Calibration

With well‑characterized experimental LogP (2.81 via Fluorochem; 3.49 via Hit2Lead computational model), tPSA (75.1 Ų), HBD/HBA counts, and aqueous solubility (LogSW = −4.35), the target compound serves as a reliable calibration standard for in silico ADME prediction models . Its property profile straddles the optimal drug‑likeness boundary, making it particularly valuable for benchmarking predictive algorithms intended to discriminate between lead‑like and non‑lead‑like chemical matter in kinase inhibitor discovery programs .

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